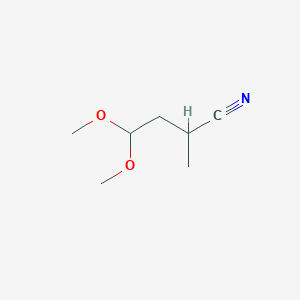
4,4-Dimethoxy-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-2-methylbutanenitrile is an organic compound with the molecular formula C7H13NO2 It is a nitrile derivative that features two methoxy groups and a methyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethoxy-2-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-2-butanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Scientific Research Applications
4,4-Dimethoxy-2-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2-butanone: A related compound with similar structural features but lacking the nitrile group.
2-Methylbutanenitrile: Another nitrile derivative with a simpler structure.
4-Methoxy-2-methylbutanenitrile: A compound with one methoxy group instead of two
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
100924-63-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4,4-dimethoxy-2-methylbutanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-6(5-8)4-7(9-2)10-3/h6-7H,4H2,1-3H3 |
InChI Key |
DIUBHTLLLUTGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















